molecular formula C6H4Cl2O B042519 2,3-Dichlorophenol CAS No. 576-24-9

2,3-Dichlorophenol

Cat. No. B042519
CAS RN: 576-24-9
M. Wt: 163 g/mol
InChI Key: UMPSXRYVXUPCOS-UHFFFAOYSA-N
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Description

2,3-Dichlorophenol is a chlorinated derivative of phenol, encompassing two chlorine atoms attached to a phenol molecule. It is known for its use in various chemical and industrial applications.

Synthesis Analysis

The synthesis of dichlorophenol derivatives often involves intricate chemical processes. For instance, a related compound, 3-(2,6-dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, was synthesized using a slow evaporation technique. This process is characterized by the use of specific reagents and controlled environmental conditions to facilitate the formation of the desired dichlorophenol compound (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of dichlorophenols is characterized by the presence of chlorine atoms which influence the molecular geometry and electronic properties. A study on a similar compound, 3-{(E)-[(3,4-dichlorophenyl)imino]methyl} benzene-1,2-diol, using density functional theory, revealed insights into its optimized molecular structure, vibrational wavenumbers, and molecular interactions (Julie et al., 2021).

Chemical Reactions and Properties

2,3-Dichlorophenol undergoes various chemical reactions, including oxidation and dechlorination. For example, the photocatalytic degradation of a related dichlorophenol showed significant mineralization into CO2 and H2O, with intermediates being formed in the process (Humayun et al., 2019).

Physical Properties Analysis

The physical properties of 2,3-Dichlorophenol, such as melting point, solubility, and thermal stability, are influenced by its molecular structure. For instance, a related compound, 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, displayed specific thermodynamic properties and vibrational frequencies, as determined through density functional theory calculations (Choudhary et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are significantly influenced by the chloro substituents on the phenol ring. The presence of chlorine atoms in 2,3-Dichlorophenol affects its chemical behavior in various reactions and environmental conditions. For example, a study on the electrochemical treatment of 2,4-dichlorophenol highlighted the role of hydroxyl radicals in its degradation process (Asim et al., 2017).

Scientific Research Applications

  • Environmental Pollution Control : Photocatalytic degradation of 2,3-Dichlorophenol using titania P-25 and H2O2/NaOCl in acidic pH solutions is effective for controlling environmental pollution (S. Kansal, G. Kaur, & S. Singh, 2009). Additionally, magnetic MWCNTs-Fe3O4-Pd/Fe nanohybrids have shown promise in removing 2,4-Dichlorophenol from water, offering a potential technology for water remediation (Jiang Xu et al., 2016).

  • Groundwater Remediation : Fe/Ni nanoparticles supported on polystyrene resin have been found to effectively dechlorinate 90% of 2,4-Dichlorophenol in aqueous solution, suggesting potential applications in groundwater remediation (Zhiyong Zhang et al., 2020).

  • Analytical Chemistry and Education : A spectrophotometric method for determining 2,4-Dichlorophenol in technical materials enhances experimental skills, scientific research thinking, and practical application ability in students (Lijun Han et al., 2021).

  • Sediment Remediation : Marine sediments with varying organic carbon contents can absorb and desorb 2,4-Dichlorophenol from seawater solutions, making them suitable for sediment remediation in contaminated harbors and coastal areas (K. Fytianos, E. Voudrias, & E. Kokkalis, 2000).

  • Water and Soil Pollution Control : Research on the degradation methods of 2,4-DCP indicates promising progress, with applications in water and soil pollution control (Kong Dian-chao, 2013).

  • Toxicity Assessment : The electrochemical method using a PEY/MWNTs-OH/GCE electrode provides a rapid way to determine and assess the toxicity of 2,4-Dichlorophenol, a priority pollutant with potential health risks (Xiaolin Zhu et al., 2016).

Safety And Hazards

2,3-Dichlorophenol is considered hazardous . It can cause severe skin burns and eye damage . It’s harmful if swallowed and can cause specific target organ toxicity, particularly the respiratory system . In case of contact, it’s recommended to immediately flush skin or eyes with running water for at least 15 minutes, and wash affected areas of the skin with soap and water .

properties

IUPAC Name

2,3-dichlorophenol
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InChI

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
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InChI Key

UMPSXRYVXUPCOS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)O
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Molecular Formula

C6H4Cl2O
Record name 2,3-DICHLOROPHENOL
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DSSTOX Substance ID

DTXSID7025001
Record name 2,3-Dichlorophenol
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Molecular Weight

163.00 g/mol
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Physical Description

2,3-dichlorophenol appears as brown crystals (from ligroin, benzene). Taste threshold concentration 0.00004 mg/L. Odor threshold concentration 0.03 mg/L. (NTP, 1992), Brown solid; [CAMEO]
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Boiling Point

403 °F at 760 mmHg (NTP, 1992), 206 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, ligroin, In water, 3,600 mg/L at 25 °C
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Vapor Pressure

0.05 [mmHg], 0.058 mm Hg at 25 °C
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Mechanism of Action

Chlorine atoms on the ortho-position weakened the activity of mono and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/, Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
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Product Name

2,3-Dichlorophenol

Color/Form

Crystals from ligroin and benzene

CAS RN

576-24-9, 25167-81-1
Record name 2,3-DICHLOROPHENOL
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Record name Phenol, 2,3-dichloro-
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Melting Point

136 to 140 °F (NTP, 1992), 58 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,140
Citations
H Liang, X Li - Journal of hazardous materials, 2009 - Elsevier
In this study titanium dioxide nanotube (TNT) arrays were prepared by an anodic oxidation process with post-calcination. The morphology and structure of the TNT films were studied by …
Number of citations: 230 www.sciencedirect.com
H Liang, X Li, Y Yang, K Sze - Chemosphere, 2008 - Elsevier
In this study, the highly-ordered TiO 2 nanotube (TNT) arrays on titanium sheets were prepared by an anodic oxidation method. Under UV illumination, the TNT films demonstrated the …
Number of citations: 159 www.sciencedirect.com
SK Kansal, G Kaur, S Singh - Reaction Kinetics and Catalysis Letters, 2009 - Springer
In the present study, the photocatalytic degradation of 2,3-dichlorophenol(2,3-DCP) has been investigated in a batch reactor under UV light in slurry mode using titania P-25 (surface …
Number of citations: 38 link.springer.com
Y Lu, F Liang, F Qin, L Zhong, J Jiang, Q Liu… - Journal of …, 2024 - Elsevier
The dehalogenation of organohalides has been a research hotspot in bioremediation field; however, the influence of tourmaline, a natural ore that can generate spontaneous electric …
Number of citations: 0 www.sciencedirect.com
E Yang, J Shi, H Liang, W Cheuk - Chemical Engineering Journal, 2011 - Elsevier
It is well known that the structural disorder of photocatalyst nanopowder usually leads to the enhanced scattering of free electrons, and thus reduces the electron mobility; in contrast, an …
Number of citations: 50 www.sciencedirect.com
Z Sun, G Song, R Du, X Hu - Rsc Advances, 2017 - pubs.rsc.org
A novel Pd loaded Ti electrode was prepared with a carbon nanotubes and polypyrrole interlayer modification, referred to as a Pd/CNTs–PPy/Ti electrode. Pretreated CNTs were …
Number of citations: 28 pubs.rsc.org
A Aktas Kamiloglu, ET Saka, I Acar - Journal of Inclusion Phenomena and …, 2020 - Springer
In this article, novel Schiff base compound 1 bearing pyrrole moiety has been synthesized from the reaction of 1-hydroxybenzaldehyde with 1,2-aminophenylpyrrole for the first time. The …
Number of citations: 10 link.springer.com
JM Fung, RM Morris, L Adrian… - Applied and …, 2007 - Am Soc Microbiol
Reductive dehalogenase (RD) gene transcript levels in Dehalococcoides ethenogenes strain 195 were investigated using reverse transcriptase quantitative PCR during growth and …
Number of citations: 138 journals.asm.org
XY Gu, Q Wang, DP Zhang, XX Geng… - … of Nanoscience and …, 2020 - ingentaconnect.com
The Z-scheme Bi2WO6/NaBiO3 nanocomposites were first fabricated by a facile hydrothermal method, and were then characterized by X-ray diffraction, transmission electron …
Number of citations: 8 www.ingentaconnect.com
WS El-Sayed - Polish Journal of Microbiology, 2016 - sciendo.com
Anaerobic reductive dechlorination of 2, 3-dichlorophenol (2, 3DCP) and 2, 4, 6-trichlorophenol (2, 4, 6TCP) was investigated in microcosms from River Nile sediment. A stable sediment…
Number of citations: 5 sciendo.com

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